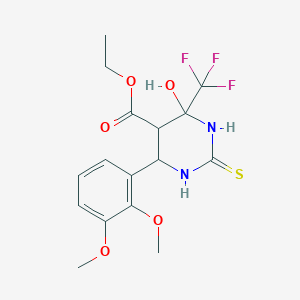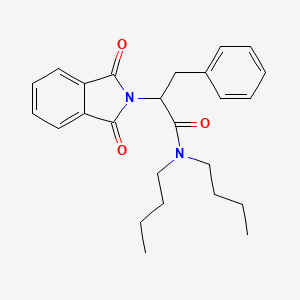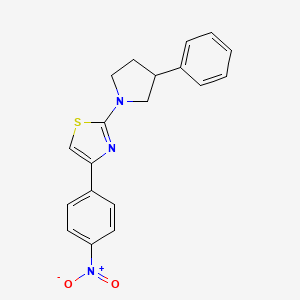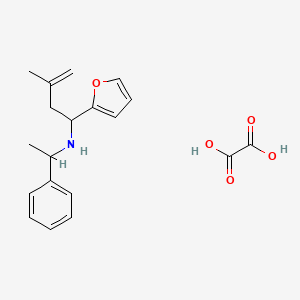![molecular formula C27H26N2O4S B3995074 N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B3995074.png)
N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE
Overview
Description
N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of naphthalene rings, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of naphthalene derivatives with ethylene oxide to form naphthalen-1-yloxyethyl intermediates. These intermediates are then reacted with pyrrolidine-2-carboxylic acid derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene sulfonic acids, while reduction can produce naphthalene derivatives with reduced functional groups.
Scientific Research Applications
N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is influenced by the compound’s structure, including the presence of naphthalene rings and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- 2-(NAPHTHALEN-2-YLOXY)ETHANE-1-SULFONYL FLUORIDE
- NAPHTHOXYACETIC ACID
Uniqueness
N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of naphthalene rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c30-27(28-16-18-33-26-13-5-10-21-8-3-4-11-24(21)26)25-12-6-17-29(25)34(31,32)23-15-14-20-7-1-2-9-22(20)19-23/h1-5,7-11,13-15,19,25H,6,12,16-18H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJSUISSMKILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCOC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3994993.png)
![Ethyl 4-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3995013.png)

![3-chloro-4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3995031.png)

![2-[2-(2-fluorophenyl)ethyl]-3-hydroxy-3-methyl-1-isoindolinone](/img/structure/B3995037.png)



![1-[(4-bromophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B3995078.png)

![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B3995085.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B3995088.png)

